Sorbic acid - 161814-42-2

Sorbic acid

Catalog Number: EVT-7903281
CAS Number: 161814-42-2
Molecular Formula: C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sorbic acid (2,4-hexadienoic acid) is a naturally occurring organic compound primarily recognized for its antimicrobial properties. [] It exists as a white solid with slight solubility in water but good solubility in oils. [] Primarily employed as a food preservative, [, , ] it effectively inhibits the growth of molds, yeasts, and select bacteria, thereby extending the shelf life of various food products. [, , , , , ]

Synthesis Analysis

While the provided papers don't delve into detailed synthetic procedures for sorbic acid, one paper mentions its isolation from dry mountain ash berries. [] The process involves crushing the berries, leaching with water to obtain juice, concentrating the juice into syrup, and finally separating parasorbic acid via steam distillation in an acidic environment. Subsequent isomerization of parasorbic acid yields sorbic acid. []

Molecular Structure Analysis

Sorbic acid readily undergoes reactions characteristic of carboxylic acids and conjugated dienes. [, ] Notable reactions include:

  • Salt Formation: Sorbic acid reacts with alkali hydroxides and alkaline earth metals to form salts, such as potassium sorbate, sodium sorbate, and calcium sorbate. [] These salts exhibit enhanced water solubility compared to sorbic acid, making them suitable for preserving liquid food systems. []
  • Thiol Addition: Sorbic acid reacts with thiols, like cysteine, by adding across its conjugated diene system. [, ] This reaction can lead to the formation of sorbic acid-thiol adducts in food matrices like wheat flour doughs. [] Notably, these adducts are reversible under acidic conditions, releasing sorbic acid. []
  • Decarboxylation: Certain yeast species, particularly Saccharomyces cerevisiae, possess the ability to decarboxylate sorbic acid, converting it to 1,3-pentadiene. [] This reaction, mediated by the PAD1 gene, represents a potential mechanism of sorbic acid resistance in some yeasts. []
Mechanism of Action

Sorbic acid's antimicrobial efficacy stems from its ability to interfere with microbial cellular processes. [] Several mechanisms are proposed:

  • Disruption of Membrane Function: As a lipophilic weak acid, sorbic acid can penetrate the cell membrane of microorganisms. [, ] Inside the cell, it disrupts membrane potential and interferes with nutrient transport, ultimately inhibiting growth. []
  • Inhibition of Enzymes: Sorbic acid interacts with sulfhydryl groups, thereby inhibiting key enzymes essential for microbial metabolism. [] This inhibitory effect on enzymes like fumarase, aspartase, and succinic dehydrogenase contributes to its antimicrobial activity. []
  • Interference with Cellular Energy Production: Sorbic acid can disrupt oxidative phosphorylation, a crucial process for energy production in microorganisms. [] By inhibiting this process, sorbic acid limits the energy available for microbial growth and survival. []
  • pH-Dependent Activity: The undissociated form of sorbic acid exhibits greater antimicrobial activity than its dissociated form. [, ] Consequently, its efficacy is enhanced in acidic environments where a higher proportion of undissociated molecules exist. [, ]
Physical and Chemical Properties Analysis
  • Appearance: White solid []
  • Solubility: Sparingly soluble in water; readily soluble in oils []
  • pKa: 4.76 [, ]
  • UV Absorption: Absorbs strongly in the UV range, enabling quantification using techniques like HPLC with UV detection. [, , , ]
  • Stability: Susceptible to degradation in aqueous solutions, especially in the presence of sulfur dioxide. [] The degradation rate is influenced by factors like pH, temperature, and the presence of other food components. [, ]
Applications
  • Food Preservative: Widely used to inhibit molds, yeasts, and some bacteria in various food products, including beverages, baked goods, cheese, dried fruits, and meat products. [, , , , , , ] Its use extends the shelf life of these products by preventing spoilage. [, , , , , ]
  • Antimicrobial Packaging: Incorporation of sorbic acid into packaging films, such as polyvinylidene chloride (PVDC), shows promise in controlling the growth of foodborne pathogens like Listeria monocytogenes on ready-to-eat products like bologna and cheese. [] This approach offers localized antimicrobial action, enhancing food safety and shelf life. []
  • Research Tool: Sorbic acid serves as a valuable tool in studying microbial stress responses and resistance mechanisms. [, , ] Its effect on cellular processes like oxidative phosphorylation and membrane function provides insights into microbial adaptation strategies. [, , ]
Future Directions
  • Enhancing Stability and Delivery: Research focusing on developing novel encapsulation techniques or delivery systems for sorbic acid could enhance its stability and efficacy in food systems. [, ] This could involve using biodegradable nanoparticles or edible coatings to control the release of sorbic acid, ensuring prolonged antimicrobial activity.
  • Understanding Resistance Mechanisms: Further investigations into the mechanisms of sorbic acid resistance in spoilage yeasts and other microorganisms are crucial. [] This knowledge can aid in developing strategies to overcome resistance and enhance the effectiveness of sorbic acid as a food preservative.

Properties

CAS Number

161814-42-2

Product Name

Sorbic acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

SMILES

CC=CC=CC(=O)O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

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